molecular formula C16H14ClNO2 B13372474 1-(4-chlorobenzyl)-5-methoxy-1,3-dihydro-2H-indol-2-one

1-(4-chlorobenzyl)-5-methoxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B13372474
M. Wt: 287.74 g/mol
InChI Key: JNILSTWDWAISJB-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-5-methoxy-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a chlorobenzyl group and a methoxy group attached to an indole core, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-5-methoxy-1,3-dihydro-2H-indol-2-one can be achieved through various methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically uses 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole and aromatic aldehydes in the presence of a base such as potassium hydroxide (KOH) and a solvent like 1,4-dioxane . The reaction can be carried out under ultrasound-assisted conditions or solvent-free conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Claisen–Schmidt condensation reaction for large-scale synthesis. This includes using environmentally friendly solvents and catalysts to enhance yield and reduce production costs. The solvent-free method is particularly advantageous as it avoids the use of hazardous solvents and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-5-methoxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chlorobenzyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-5-methoxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

1-(4-chlorobenzyl)-5-methoxy-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives to highlight its uniqueness:

Properties

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-methoxy-3H-indol-2-one

InChI

InChI=1S/C16H14ClNO2/c1-20-14-6-7-15-12(8-14)9-16(19)18(15)10-11-2-4-13(17)5-3-11/h2-8H,9-10H2,1H3

InChI Key

JNILSTWDWAISJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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